molecular formula C5H10N2 B13090313 Bicyclo[1.1.1]pentan-1-ylhydrazine

Bicyclo[1.1.1]pentan-1-ylhydrazine

Cat. No.: B13090313
M. Wt: 98.15 g/mol
InChI Key: VYDXZSUSCGFJCQ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-ylhydrazine is a compound that features a bicyclo[1.1.1]pentane core with a hydrazine functional group attached to it. The bicyclo[1.1.1]pentane structure is known for its unique three-dimensional shape and rigidity, making it an interesting scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[111]pentan-1-ylhydrazine typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the hydrazine group through nucleophilic substitution reactions .

Industrial Production Methods

Large-scale production of bicyclo[1.1.1]pentane derivatives often relies on flow photochemical processes, which allow for the efficient and scalable synthesis of these compounds . The use of continuous flow reactors can significantly enhance the yield and purity of the final product, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-1-ylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-ylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific binding interactions, which can modulate the activity of the target molecules. The hydrazine group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other bicyclo[1.1.1]pentane derivatives.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylhydrazine

InChI

InChI=1S/C5H10N2/c6-7-5-1-4(2-5)3-5/h4,7H,1-3,6H2

InChI Key

VYDXZSUSCGFJCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NN

Origin of Product

United States

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